molecular formula C11H16S B13804111 1-Methyl-4-((2-methylpropyl)thio)benzene CAS No. 54576-37-3

1-Methyl-4-((2-methylpropyl)thio)benzene

Cat. No.: B13804111
CAS No.: 54576-37-3
M. Wt: 180.31 g/mol
InChI Key: DLVHVWLLAJMHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-((2-methylpropyl)thio)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylthiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((2-methylpropyl)thio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-Methyl-4-((2-methylpropyl)thio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((2-methylpropyl)thio)benzene involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(1-methylpropyl)benzene: Similar structure but lacks the thioether group.

    4-Isobutylthioanisole: Contains a methoxy group instead of a methyl group on the benzene ring.

    4-Isobutylthioacetophenone: Contains a carbonyl group instead of a methyl group on the benzene ring.

Uniqueness

1-Methyl-4-((2-methylpropyl)thio)benzene is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

54576-37-3

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-methyl-4-(2-methylpropylsulfanyl)benzene

InChI

InChI=1S/C11H16S/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

DLVHVWLLAJMHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.